molecular formula C17H33NO3 B15174072 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide CAS No. 920277-65-2

3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide

Cat. No.: B15174072
CAS No.: 920277-65-2
M. Wt: 299.4 g/mol
InChI Key: ZSGAEXCRJZKLKZ-VYRBHSGPSA-N
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Description

3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide is a synthetic organic compound that has garnered attention due to its unique structure and versatile applications across various scientific fields. This compound features a cyclopentyl group, a nonan-2-yl chain with hydroxyl groups at the first and third positions, and a propanamide group, making it an interesting subject of study in both academic and industrial research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide can involve multiple steps, starting with the preparation of the cyclopentyl group and the nonan-2-yl chain. One common method includes:

  • Formation of the Cyclopentyl Group: : Starting from cyclopentane, the cyclopentyl group can be introduced through hydrogenation or by using cyclopentanone in the presence of reducing agents such as sodium borohydride.

  • Preparation of the Nonan-2-yl Chain: : The synthesis of the nonan-2-yl chain typically involves the addition of hydroxyl groups to a nonane backbone. This step might require regioselective hydroxylation using reagents like osmium tetroxide.

  • Amide Formation: : The final step involves the coupling of the cyclopentyl and nonan-2-yl moieties via an amide bond, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound requires optimization for yield and cost-effectiveness. This process often employs:

  • Batch Reactors: : For controlled addition of reagents and maintaining reaction conditions.

  • Continuous Flow Systems: : For higher efficiency and consistency in product quality.

  • Advanced Catalysts: : To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide undergoes various types of chemical reactions, including:

  • Oxidation: : The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction of the amide group to an amine using lithium aluminium hydride.

  • Substitution: : Halogenation of the cyclopentyl group using halogenating agents like bromine.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, sodium dichromate, or oxygen under catalytic conditions.

  • Reduction: : Lithium aluminium hydride or sodium borohydride.

  • Substitution: : Bromine, chlorine, or fluorine under controlled conditions.

Major Products Formed

  • Oxidation: : Corresponding ketones or carboxylic acids.

  • Reduction: : Amines.

  • Substitution: : Halogenated derivatives of the compound.

Scientific Research Applications

3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide has several scientific research applications, including:

  • Chemistry: : As an intermediate in organic synthesis, it can be used to develop more complex molecules.

  • Biology: : In biochemical studies, it can act as a ligand in enzyme inhibition assays.

  • Medicine: : Investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.

  • Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide exerts its effects involves interaction with molecular targets, such as specific enzymes or receptors. For instance:

  • Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.

  • Signal Pathway Modulation: : It can modulate signal transduction pathways by affecting receptor-ligand interactions.

Comparison with Similar Compounds

Compared to other similar compounds, 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity.

List of Similar Compounds

  • N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide: : Without the cyclopentyl group.

  • 3-Cyclopentylpropanamide: : Lacking the hydroxylated nonan-2-yl chain.

  • N-[(2S)-1,3-dihydroxyhexan-2-yl]propanamide: : With a shorter alkyl chain.

Properties

CAS No.

920277-65-2

Molecular Formula

C17H33NO3

Molecular Weight

299.4 g/mol

IUPAC Name

3-cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide

InChI

InChI=1S/C17H33NO3/c1-2-3-4-5-10-16(20)15(13-19)18-17(21)12-11-14-8-6-7-9-14/h14-16,19-20H,2-13H2,1H3,(H,18,21)/t15-,16?/m0/s1

InChI Key

ZSGAEXCRJZKLKZ-VYRBHSGPSA-N

Isomeric SMILES

CCCCCCC([C@H](CO)NC(=O)CCC1CCCC1)O

Canonical SMILES

CCCCCCC(C(CO)NC(=O)CCC1CCCC1)O

Origin of Product

United States

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